molecular formula C18H15NaO5S B033656 Tifurac sodium CAS No. 102488-97-1

Tifurac sodium

Cat. No. B033656
M. Wt: 366.4 g/mol
InChI Key: DCTVJZGYZTWBLO-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tifurac sodium is a chemical compound that has been widely studied for its potential applications in various fields. It is a derivative of furan, which is a heterocyclic organic compound. Tifurac sodium has been synthesized using different methods, and its mechanism of action has been extensively investigated.

Mechanism Of Action

The mechanism of action of tifurac sodium is not fully understood. However, it is believed to inhibit the growth of cancer cells by interfering with DNA synthesis and inducing apoptosis. Tifurac sodium has also been shown to inhibit the growth of microorganisms by disrupting their cell membranes.

Biochemical And Physiological Effects

Tifurac sodium has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and microorganisms, as well as induce apoptosis in cancer cells. Tifurac sodium has also been shown to have antioxidant activity and to reduce inflammation.

Advantages And Limitations For Lab Experiments

One advantage of using tifurac sodium in lab experiments is its potential as an anticancer and antimicrobial agent. Tifurac sodium can also be used as a catalyst in organic chemistry reactions. However, one limitation of using tifurac sodium in lab experiments is its potential toxicity. Tifurac sodium should be handled with care and proper safety precautions should be taken.

Future Directions

There are several future directions for the study of tifurac sodium. One direction is to investigate its potential as an anticancer and antimicrobial agent in vivo. Another direction is to study its potential use in other fields, such as catalysis and materials science. Additionally, the development of new synthesis methods for tifurac sodium could lead to improved purity and yield.

Synthesis Methods

Tifurac sodium can be synthesized using several methods. One of the most common methods is the reaction of furan with sodium methoxide in methanol. The reaction produces tifurac sodium and methanol as a byproduct. Another method involves the reaction of furan with sodium hydride in dimethylformamide. The reaction produces tifurac sodium and hydrogen gas as a byproduct. The purity of tifurac sodium can be improved by recrystallization from water or ethanol.

Scientific Research Applications

Tifurac sodium has been widely studied for its potential applications in various fields. It has been investigated as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. Tifurac sodium has also been studied for its potential antimicrobial activity against various microorganisms, including bacteria and fungi. Additionally, tifurac sodium has been investigated for its potential use as a catalyst in organic chemistry reactions.

properties

CAS RN

102488-97-1

Product Name

Tifurac sodium

Molecular Formula

C18H15NaO5S

Molecular Weight

366.4 g/mol

IUPAC Name

sodium;2-[7-(4-methylsulfanylbenzoyl)-1-benzofuran-5-yl]acetate;hydrate

InChI

InChI=1S/C18H14O4S.Na.H2O/c1-23-14-4-2-12(3-5-14)17(21)15-9-11(10-16(19)20)8-13-6-7-22-18(13)15;;/h2-9H,10H2,1H3,(H,19,20);;1H2/q;+1;/p-1

InChI Key

DCTVJZGYZTWBLO-UHFFFAOYSA-M

Isomeric SMILES

CSC1=CC=C(C=C1)C(=O)C2=C3C(=CC(=C2)CC(=O)[O-])C=CO3.O.[Na+]

SMILES

CSC1=CC=C(C=C1)C(=O)C2=C3C(=CC(=C2)CC(=O)[O-])C=CO3.O.[Na+]

Canonical SMILES

CSC1=CC=C(C=C1)C(=O)C2=C3C(=CC(=C2)CC(=O)[O-])C=CO3.O.[Na+]

synonyms

Sodium 7-(p-(methylthio)benzoyl)-5-benzofuranacetate, hydrate

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.